3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid
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Overview
Description
3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid typically involves the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine to form 1-(5-nitropyridin-2-yl)-4-phenylpiperazine. This intermediate is then reduced to 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, which is further converted to the desired compound through a series of substitution, cyclization, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity against certain enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. This inhibition is achieved through competitive and non-competitive binding to the enzyme, affecting its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine
- Various Mannich bases derived from the original compound .
Uniqueness
What sets 3-(4-Phenylpiperazin-1-yl)pyridine-4-carboxylic acid apart from these similar compounds is its specific substitution pattern and the presence of both a piperazine and a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(4-phenylpiperazin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O2/c20-16(21)14-6-7-17-12-15(14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,21) |
InChI Key |
PYTLZCAGIJVMIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)C(=O)O |
Origin of Product |
United States |
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